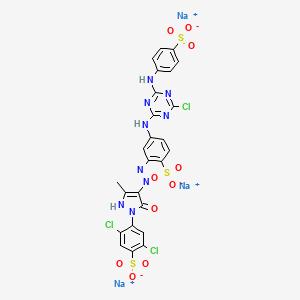
4,4'-Dihydroxy-3-(hydroxymethyl)diphenylmethane
Übersicht
Beschreibung
4,4’-Dihydroxy-3-(hydroxymethyl)diphenylmethane is a chemical compound with the molecular formula C14H14O3 . It has a molecular weight of 230.26 .
Molecular Structure Analysis
The molecular structure of 4,4’-Dihydroxy-3-(hydroxymethyl)diphenylmethane consists of a diphenylmethane core with hydroxyl groups at the 4,4’ positions and a hydroxymethyl group at the 3 position .Physical And Chemical Properties Analysis
4,4’-Dihydroxy-3-(hydroxymethyl)diphenylmethane has a density of 1.282g/cm3 . It has a boiling point of 421ºC at 760 mmHg . The compound’s exact mass is 230.09400 and its LogP is 2.18090 .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
Synthesis of Hexanuclear and Heptanuclear Novolaks : 4,4'-Dihydroxy-3-(hydroxymethyl)diphenylmethane is used in the synthesis of hexanuclear and heptanuclear novolaks, offering a more convenient method than previous approaches. The synthesis process and the distinct X-ray diffraction patterns of the resulting compounds are of particular interest (Davis, Hayes, & Hunter, 2007).
Formation of Schiff Bases and Cyclotriphosphazenes : This chemical is involved in creating Schiff bases, which are then used to form novel spiro-bino-spiro-cyclotriphosphazene derivatives. These compounds have been studied through various spectroscopic methods and single crystal X-ray diffraction, highlighting their molecular structures (Süzen, Metinoğlu, & Ashoor, 2017).
Environmental and Material Science Applications
Cometabolism in Environmental Breakdown of DDT : In environmental science, 4,4'-Dihydroxy-3-(hydroxymethyl)diphenylmethane is noted for its role in the cometabolism of DDT and its breakdown products by bacteria and fungi. This process is significant for understanding the biodegradation of persistent organic pollutants (Subba-Rao & Alexander, 1985).
Synthesis of Polyurethanes and Polyamides : This compound is crucial in synthesizing various polyurethanes and polyamides, especially in creating shape memory polyurethanes and other high-performance materials. Studies focus on molecular weight, bonding, and mechanical properties of these materials (Weng, Wu, Tsen, Wu, & Suen, 2018); (Liaw, Liaw, Yang, 1999).
Analytical Chemistry Applications
- Identification in Surface Water Monitoring : It is also significant in analytical chemistry, particularly in identifying unknown microcontaminants in Dutch river water. This application is critical for assessing environmental health and safety (van Leerdam, Vervoort, Stroomberg, & de Voogt, 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(hydroxymethyl)-4-[(4-hydroxyphenyl)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c15-9-12-8-11(3-6-14(12)17)7-10-1-4-13(16)5-2-10/h1-6,8,15-17H,7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCKBSDWUZPDGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC(=C(C=C2)O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10175490 | |
| Record name | 4,4'-Dihydroxy-3-(hydroxymethyl)diphenylmethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10175490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hydroxymethyl)-4-[(4-hydroxyphenyl)methyl]phenol | |
CAS RN |
21243-68-5 | |
| Record name | 4,4'-Dihydroxy-3-(hydroxymethyl)diphenylmethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021243685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-Dihydroxy-3-(hydroxymethyl)diphenylmethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10175490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[(2,4-Dichlorophenyl)methylthio]-5-pyridin-4-yl-1,3,4-oxadiazole](/img/structure/B1208253.png)
![1-[(4-Fluorophenyl)methyl]-3-(2-furanylmethyl)-4-imino-6,6-dimethyl-5,8-dihydropyrano[2,3]thieno[2,4-b]pyrimidin-2-one](/img/structure/B1208255.png)
![2-[[(5S,6S)-5-(5-amino-3,4-dihydroxy-6-methyl-tetrahydropyran-2-yl)oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid](/img/structure/B1208256.png)


![Methyl 4-methyl-4,4a,5,13,14,14a-hexahydro-6lambda~5~-indolo[2,3-a]pyrano[3,4-g]quinolizine-1-carboxylate hydrochloride](/img/structure/B1208265.png)



